3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline
CAS No.:
Cat. No.: VC17768310
Molecular Formula: C12H12INO
Molecular Weight: 313.13 g/mol
* For research use only. Not for human or veterinary use.
![3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline -](/images/structure/VC17768310.png)
Specification
Molecular Formula | C12H12INO |
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Molecular Weight | 313.13 g/mol |
IUPAC Name | 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline |
Standard InChI | InChI=1S/C12H12INO/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3 |
Standard InChI Key | SLFLBXQDJKGORT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(O1)CNC2=CC(=CC=C2)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three distinct components:
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Aniline backbone: A benzene ring substituted with an iodine atom at the meta position (C3) relative to the amine group.
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Furan moiety: A 5-methylfuran-2-yl group linked to the aniline’s nitrogen atom via a methylene bridge ().
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Iodine substituent: The heavy halogen at the C3 position introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions .
The spatial arrangement of these groups is critical for its chemical behavior. The iodine atom’s position on the aromatic ring distinguishes it from isomers such as 2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline, where iodine occupies the ortho position.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 313.13 g/mol | |
CAS Number | Not publicly disclosed | |
Supplier | UkrOrgSynthesis Ltd. (Ukraine) |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves multi-step reactions:
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Formation of the furan-methylamine intermediate:
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5-Methylfurfuryl alcohol is converted to 5-methylfurfurylamine via nucleophilic substitution or reductive amination.
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N-Alkylation of aniline:
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Purification:
Challenges and Optimization
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Iodine incorporation: Direct iodination of aniline derivatives often requires controlled conditions to avoid overhalogenation.
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Steric hindrance: The meta-iodine substituent may slow alkylation kinetics, necessitating elevated temperatures or prolonged reaction times.
Research Gaps and Future Directions
Biological Profiling
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Target identification: High-throughput screening is needed to map interactions with kinases, GPCRs, or ion channels.
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Toxicity studies: No data exist on its pharmacokinetics or safety profile.
Synthetic Advancements
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Catalytic methods: Transition-metal-catalyzed cross-couplings could streamline iodine introduction.
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Green chemistry: Solvent-free or aqueous-phase syntheses remain unexplored.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Halogenated Aniline Derivatives
Compound | Molecular Formula | Iodine Position | Key Applications |
---|---|---|---|
3-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline | Meta | Drug discovery, materials | |
2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline | Ortho | Catalysis, agrochemicals | |
3-(5-Methylfuran-2-yl)aniline hydrochloride | N/A | Pharmacological studies |
The meta-iodine configuration in 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline likely confers distinct electronic and steric properties compared to its ortho isomer, influencing reactivity and target selectivity .
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